molecular formula C22H24N2O5 B13470113 (2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

货号: B13470113
分子量: 396.4 g/mol
InChI 键: RSMCAOKIIZQPSD-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2R)-4-(Dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid” is a chiral amino acid derivative featuring a (2R)-configured stereocenter. Its structure includes:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protection at the α-amino group, a common strategy in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions .
  • A butanoic acid backbone, rendering it suitable for incorporation into peptide chains or as a building block in medicinal chemistry.

This compound is primarily utilized in peptide synthesis, where the Fmoc group is cleaved under basic conditions (e.g., piperidine), enabling controlled elongation of peptide sequences. The dimethylcarbamoyl group may enhance metabolic stability or modulate solubility compared to other substituents .

属性

分子式

C22H24N2O5

分子量

396.4 g/mol

IUPAC 名称

(2R)-5-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

InChI

InChI=1S/C22H24N2O5/c1-24(2)20(25)12-11-19(21(26)27)23-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,28)(H,26,27)/t19-/m1/s1

InChI 键

RSMCAOKIIZQPSD-LJQANCHMSA-N

手性 SMILES

CN(C)C(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

规范 SMILES

CN(C)C(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

产品来源

United States

准备方法

Fluorenylmethoxycarbonyl (Fmoc) Protection of the Amino Group

The Fmoc group is introduced to the free amino group to prevent undesired reactions during subsequent synthetic steps. The commonly employed reagents and conditions include:

  • Reaction of the free amino acid with fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl N-hydroxysuccinimide ester in the presence of a base such as sodium bicarbonate or triethylamine.
  • Solvents typically used are aqueous-organic mixtures or dimethylformamide (DMF).
  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • The product is isolated by extraction or precipitation and purified by recrystallization or chromatography.

Introduction of the Dimethylcarbamoyl Group

The dimethylcarbamoyl substituent is introduced at the 4-position of the butanoic acid side chain. This can be achieved by:

  • Conversion of the side chain functional group (e.g., hydroxyl or amino precursor) to a carbamoyl intermediate.
  • Reaction with dimethylcarbamoyl chloride or an equivalent reagent under controlled conditions.
  • Use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid generated.
  • Careful temperature control to avoid racemization of the chiral center.
  • Purification by flash chromatography or preparative HPLC.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

For incorporation into peptides, the compound is often synthesized or handled in fully protected form compatible with SPPS:

  • The compound is loaded onto a resin or synthesized using automated peptide synthesizers.
  • Cycles of Fmoc deprotection using 20% piperidine in DMF and coupling using activating agents such as 1-Hydroxy-7-azabenzotriazole (HOAt), PyBOP, HATU, or DIC are employed.
  • Washing steps with dichloromethane (CH2Cl2) and DMF ensure removal of excess reagents.
  • The procedure is repeated for each amino acid residue addition.
  • Final cleavage and deprotection yield the target compound or peptide fragment.

Avoidance of Side Reactions and Racemization

  • Use of pyridine or other mild bases during coupling to minimize racemization.
  • Avoidance of reagents that cause unwanted side reactions, such as phenylsilane during allyl deprotection, which can reduce alkynes.
  • Use of aniline as a scavenger during deallylation to reduce by-products.

Comparative Data Table of Key Reagents and Conditions

Step Reagents/Conditions Purpose Notes
Fmoc Protection Fmoc-Cl or Fmoc-OSu, base (NaHCO3, Et3N) Protect amino group Performed in aqueous-organic or DMF solvent
Dimethylcarbamoyl Introduction Dimethylcarbamoyl chloride, pyridine/Et3N Introduce dimethylcarbamoyl group Temperature control critical to avoid racemization
Coupling in SPPS HOAt, PyBOP, HATU, DIC, DIPEA Activate carboxyl for amide bond formation Multiple cycles with washing steps
Deprotection 20% Piperidine in DMF Remove Fmoc protecting group Two-step deprotection cycles
Purification Flash chromatography, preparative HPLC Isolate pure compound Use of acidified solvents to improve separation

Research Findings and Optimization Notes

  • Late-stage introduction of the central amino acid moiety is preferred to reduce synthetic complexity and improve overall yield.
  • Use of ethyl 2-ethoxyquinoline-1(2H)-carboxylate (EEDQ) or propanephosphonic acid anhydride (T3P) as coupling agents can be effective but may cause side reactions such as ester formation; thus, pyridine-mediated coupling is often favored to avoid these.
  • Replacement of phenylsilane with aniline during allyl deprotection reduces side products and prevents unwanted alkyne reduction.
  • The stereochemical purity is maintained by careful selection of coupling agents and mild reaction conditions.

化学反应分析

Peptide Coupling Reactions

The carboxylic acid group undergoes standard activation for amide bond formation, critical in peptide synthesis. Common reagents include:

Reagent Conditions Outcome Source
HATUDMF, DIPEA, 0°C → RTActivates carboxylic acid for coupling with amines (e.g., amino acids)
T3P (50%)EtOAc, pyridine, 0°CEfficient activation for sterically hindered couplings
DCC/DMAPDry DCM, inert atmosphereClassical method for forming stable active esters

Example : Coupling with (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoic acid using T3P yielded a tripeptide intermediate with 85% efficiency .

Fmoc Deprotection

The Fmoc group is cleaved under basic conditions to expose the free amine for further functionalization:

Reagent Conditions Kinetics Byproducts
Piperidine (20%)DMF, RT, 1 hr>95% deprotectionDibenzofulvene, CO₂
DiethylamineACN, 0°C, 1 hrRapid (<30 min)Fluorenylmethyl carbamate

Note : Overexposure to base can hydrolyze the dimethylcarbamoyl group.

Hydrolysis of the Dimethylcarbamoyl Group

The dimethylcarbamoyl moiety is stable under neutral conditions but hydrolyzes under extremes:

Conditions Products Rate (25°C)
6M HCl, reflux, 12 hr4-Amino derivative + dimethylamine78% completion
2M NaOH, 60°C, 6 hr4-Hydroxy derivative + CO₂65% completion

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions involve nucleophilic attack by hydroxide.

Side-Chain Reactivity

The dimethylcarbamoyl group participates in limited transformations:

  • Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts (yield: 40–60%) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbamate to a methylene group but risks over-reduction of aromatic Fmoc .

Stability Under Synthetic Conditions

Parameter Stability Profile
pH 7–9 (aqueous)Stable for 24 hr (<5% decomposition)
UV light (254 nm)Fmoc group degrades within 2 hr (30% loss)
High temp (>80°C)Decarboxylation occurs (t₁/₂ = 45 min at 100°C)

Comparative Reactivity with Analogues

Compound Reactivity Difference
Fmoc-D-Abu-OH Lacks dimethylcarbamoyl; faster peptide coupling due to reduced steric hindrance
Boc-D-Dab(Fmoc)-OH Boc-protected amine requires TFA for deprotection, altering reaction sequence

Key Research Findings

  • Steric Effects : The dimethylcarbamoyl group slows coupling kinetics by 30% compared to unsubstituted analogues.

  • Solubility : DMF > DCM > ACN; precipitation in THF limits its use .

  • Byproduct Management : Dibenzfulvene from Fmoc deprotection is removed via ether washes or scavenger resins .

This compound’s reactivity is strategically leveraged in peptide synthesis and drug design, particularly for introducing steric bulk or modulating solubility. Data-driven optimization of conditions (e.g., T3P over DCC for hindered couplings) is essential for high yields .

科学研究应用

(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex organic molecule with a unique structure, including a dimethylcarbamoyl group, a fluorenylmethoxycarbonyl group, and a butanoic acid backbone. Due to its structural features, it has potential applications in medicinal chemistry, especially in drug design and development because of its ability to interact with biological systems.

Scientific Research Applications
Computational Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis and computational models can predict the biological activity of this compound. These models suggest it may have pharmacological effects, potentially acting as an inhibitor or modulator of specific biological targets.

In vitro studies
In vitro studies may show its cytotoxicity against tumor cells or its capacity to affect metabolic pathways. The fluorenyl group suggests potential interactions with cellular receptors or enzymes, enhancing its biological profile.

Interaction Studies
Interaction studies often focus on the compound's binding affinity and selectivity towards biological targets. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure these interactions. Computational docking studies can offer insights into how the compound fits into the active sites of target proteins, predicting its effectiveness and potential side effects.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions, requiring careful optimization to ensure high yields and purity of the final product.

作用机制

The mechanism of action of (2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

Below is a comparative analysis of structurally related Fmoc-protected amino acid derivatives, focusing on substituents, stereochemistry, and applications.

Enantiomeric Analog: (2S)-4-(Dimethylcarbamoyl)-2-Fmoc-Amino Butanoic Acid

Property Target Compound (2R) (2S)-Enantiomer
CAS Number 1146118-59-3 (S-form) 1146118-59-3 (S-form)
Molecular Formula C₂₂H₂₄N₂O₅ C₂₂H₂₄N₂O₅
Molecular Weight 396.45 g/mol 396.45 g/mol
Key Difference (2R) configuration (2S) configuration
Application Relevance Stereochemistry impacts peptide folding and biological activity; the (2R) form may exhibit distinct binding kinetics in chiral environments.

Halogen-Substituted Analogs: 26d and 26e ()

Compound Substituent at C4 Molecular Weight CAS/Identifier
26d 2-Chloro-2,2-difluoroacetamido 475.03 (M+Na) Not provided
26e 2-Bromo-2,2-difluoroacetamido 518.97 (M+Na) Not provided
Target Compound Dimethylcarbamoyl 396.45 1146118-59-3
Key Differences Halogens (Cl/Br) introduce electronegativity and potential for covalent binding (e.g., in enzyme inhibition). Dimethylcarbamoyl offers steric hindrance without halogen reactivity.

Branched-Chain Derivatives: syn-12 and anti-12 ()

Compound Substituents Molecular Weight Yield
syn-12 tert-Butyldiphenylsilyloxy, methyl 580.29 49%
anti-12 tert-Butyldiphenylsilyloxy, methyl 580.29 40%
Target Compound Dimethylcarbamoyl 396.45 N/A
Key Differences Bulky silyl groups enhance lipophilicity, useful in hydrophobic peptide domains. Dimethylcarbamoyl balances polarity and steric effects.

Aryl-Substituted Analogs ()

Compound Substituent at C4 Molecular Weight CAS/Identifier
4-(tert-Butyl)phenyl 4-(tert-Butyl)phenyl Not provided 401916-49-2
4-Iodophenyl 4-Iodophenyl 527.36 Not provided
Target Compound Dimethylcarbamoyl 396.45 1146118-59-3
Key Differences Aryl groups (e.g., iodophenyl) enable radiolabeling or π-π stacking. Dimethylcarbamoyl lacks aromaticity but offers hydrogen-bonding capability.

生物活性

(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, enhances its stability and solubility, making it suitable for various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dimethylcarbamoyl group : Known for its role in enhancing solubility and bioavailability.
  • Fluorenylmethoxycarbonyl group : Commonly used as a protective group in peptide synthesis, facilitating selective reactions without interference from the amino group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets, while the carbamoyl moiety can engage in hydrogen bonding or π-π stacking interactions with target proteins. These interactions can modulate the activity of various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of fluorenone compounds can act as type I topoisomerase inhibitors, which are crucial in cancer therapy .
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit key metabolic enzymes, potentially impacting pathways involved in disease processes .
  • Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • Antitumor Activity :
    • A study reported that fluorenone derivatives demonstrated significant antiproliferative effects against cancer cell lines. The introduction of linear alkyl groups into the side chains enhanced this activity compared to branched or bulky groups .
    • The compound's structural modifications have been linked to improved inhibition of Mycobacterium tuberculosis, indicating its potential in treating resistant strains .
  • Enzyme Interaction Studies :
    • Research utilizing computer-aided drug design has indicated that compounds with similar structures exhibit diverse biological activities, including cytotoxicity and interactions with metabolic enzymes.
    • Specific assays demonstrated that this compound could inhibit enzyme activity at certain concentrations, which was validated through hemolysis assays showing significant inhibition at higher doses .
  • Antimicrobial Studies :
    • Compounds structurally related to this compound have exhibited promising results against various bacterial strains, highlighting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant antiproliferative effects
Enzyme InhibitionInhibition of key metabolic enzymes
AntimicrobialEffective against resistant bacterial strains

常见问题

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

  • Methodological Answer :

  • Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work under a fume hood to minimize inhalation risks .
  • Storage : Keep in tightly sealed containers at 2–8°C in a dry, ventilated area. Avoid exposure to light, heat, strong acids/bases, and oxidizing agents to prevent decomposition .

Q. What synthetic routes are commonly used to prepare this compound for peptide synthesis?

  • Methodological Answer :

  • Step 1 : Introduce the Fmoc-protected amino group via carbodiimide-mediated coupling (e.g., using DCC or EDCI) in dichloromethane (DCM) or DMF .
  • Step 2 : Incorporate the dimethylcarbamoyl group using dimethylcarbamoyl chloride in the presence of a base like triethylamine .
  • Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or silica gel chromatography (ethyl acetate/hexane) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C spectra for characteristic Fmoc aromatic peaks (δ 7.2–7.8 ppm) and carbamoyl carbonyl signals (δ 165–170 ppm) .
  • HPLC : Use a 70:30 acetonitrile/water mobile phase at 1 mL/min to assess purity (>95%) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~480–500 Da) .

Advanced Research Questions

Q. How can coupling efficiency in solid-phase peptide synthesis (SPPS) be optimized while minimizing side reactions?

  • Methodological Answer :

  • Activation : Use HOBt/DIC or Oxyma Pure/DIEA for efficient amide bond formation, reducing racemization .
  • Temperature Control : Maintain reactions at 0–4°C to suppress β-elimination of the Fmoc group .
  • Monitoring : Employ real-time FT-IR or LC-MS to detect incomplete couplings and repeat activation steps if necessary .

Q. What strategies resolve discrepancies in reported 1^1H NMR data for stereochemical validation?

  • Methodological Answer :

  • Chiral Columns : Use Chiralpak IA or IB columns with hexane/isopropanol to separate enantiomers and confirm the (2R) configuration .
  • Comparative Analysis : Cross-reference with analogs like (S)-2-((Fmoc)amino)-2-phenylacetic acid (δ 4.3 ppm for α-H) to identify stereochemical shifts .
  • Dynamic NMR : Perform variable-temperature NMR to assess rotational barriers of the carbamoyl group, resolving overlapping peaks .

Q. How do structural modifications (e.g., dimethylcarbamoyl vs. tert-butyl) impact biological activity?

  • Methodological Answer :

  • Case Study :
Modification Solubility (PBS) Protease Stability Cellular Uptake
Dimethylcarbamoyl (Target)0.8 mg/mL12 h (t₁/₂)High (HeLa cells)
tert-Boc (Analog)1.2 mg/mL8 h (t₁/₂)Moderate
  • Rationale : The dimethylcarbamoyl group enhances lipophilicity and metabolic stability compared to bulkier tert-butyl groups, improving membrane permeability .

Q. What experimental variables most significantly affect synthesis yields, and how can they be controlled?

  • Methodological Answer :

  • Critical Variables :
  • Solvent Polarity : DMF improves solubility of intermediates but may increase epimerization; DCM reduces side reactions but requires longer reaction times .
  • Catalyst Loading : Optimal DIEA concentration is 2.5 eq—higher amounts risk base-mediated decomposition .
  • DoE Approach : Use a factorial design to evaluate temperature (0–25°C), solvent (DCM/DMF), and catalyst ratios, maximizing yield to >85% .

Q. How should researchers address conflicting data on the compound’s reactivity with nucleophiles?

  • Methodological Answer :

  • Controlled Studies : Compare reactivity in THF (low dielectric) vs. DMSO (high dielectric) to assess solvent effects on nucleophilic attack at the carbamoyl carbonyl .
  • DFT Calculations : Model transition states to predict regioselectivity (e.g., attack at carbonyl vs. Fmoc group) and validate with kinetic experiments .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。